molecular formula C9H15NO B3324497 Bicyclo[2.2.2]octane-2-carboxamide CAS No. 18784-45-7

Bicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B3324497
CAS No.: 18784-45-7
M. Wt: 153.22 g/mol
InChI Key: GETXPMNCPVBRQO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carboxamide is a compound characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. This structure imparts significant rigidity and stability to the molecule, making it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2-carboxamide typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxamide moiety. For instance, starting from bicyclo[2.2.2]octene, the compound can be synthesized via olefin metathesis, followed by amide formation using reagents like aniline and triethylamine in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Bicyclo[2.2.2]octane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also makes it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETXPMNCPVBRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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